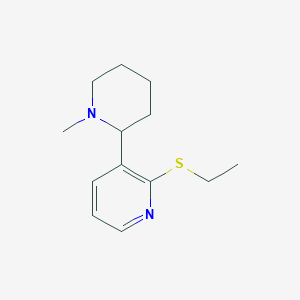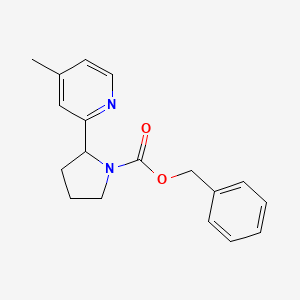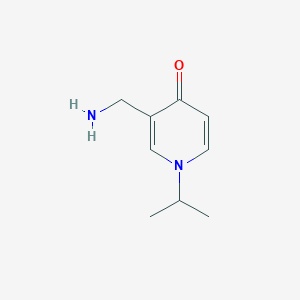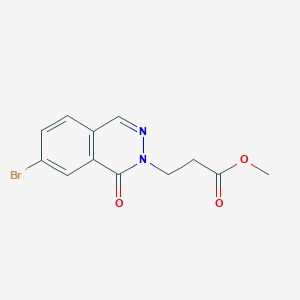
2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エチル-4-(ピリジン-3-イル)ピリミジン-5-カルボン酸は、ピリジン環とピリミジン環の両方を含有する複素環式化合物です。この化合物は、医薬品化学、有機合成、材料科学などの様々な分野における潜在的な用途のために注目されています。その構造中の窒素含有環の両方の存在により、生物学的に活性な分子の開発のための汎用性の高い足場となります。
2. 製法
合成経路および反応条件
2-エチル-4-(ピリジン-3-イル)ピリミジン-5-カルボン酸の合成は、通常、容易に入手可能な前駆体から始まる多段階反応を含みます。一般的な方法の1つは、3-アミノピリジンとエチルアセト酢酸を縮合させて中間体を生成し、それを環化させて目的のピリミジン誘導体を生成することです。 反応条件には、多くの場合、塩化亜鉛などの触媒を使用することが含まれ、これは環化プロセスを促進します .
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フロー反応器と自動合成プラットフォームを使用すると、生産プロセスの効率と収率を向上させることができます。温度、圧力、溶媒の選択などの反応条件の最適化は、製品の純度と一貫性を維持しながら、合成をスケールアップするために不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminopyridine with ethyl acetoacetate to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
化学反応の分析
反応の種類
2-エチル-4-(ピリジン-3-イル)ピリミジン-5-カルボン酸は、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化して、追加の官能基を導入することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して、ピリジン環またはピリミジン環を修飾することができます。
一般的な試薬および条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: N-ブロモスクシンイミド(NBS)などのハロゲン化剤による臭素化、またはアミンなどの求核剤による置換反応。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される場合がありますが、還元によりアルコールまたはアミンが生成される場合があります。置換反応により、ハロゲン、アルキル、またはアリール基などのさまざまな官能基を導入することができます。
4. 科学研究への応用
2-エチル-4-(ピリジン-3-イル)ピリミジン-5-カルボン酸は、いくつかの科学研究に応用されています。
医薬品化学: これは、抗炎症作用、抗ウイルス作用、または抗がん作用を持つ可能性のある薬物を設計するための足場として役立ちます.
有機合成: この化合物は、より複雑な複素環式化合物の合成における中間体として使用されます。
材料科学: これは、熱安定性や導電率などの特性を向上させるために、ポリマーやその他の材料に組み込むことができます。
科学的研究の応用
2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anti-inflammatory, antiviral, or anticancer activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
作用機序
2-エチル-4-(ピリジン-3-イル)ピリミジン-5-カルボン酸の作用機序は、その特定の用途によって異なります。医薬品化学では、この化合物は、酵素や受容体などのさまざまな分子標的に作用して、その効果を発揮する可能性があります。たとえば、これは炎症経路に関与する特定の酵素の活性を阻害したり、受容体に結合して細胞シグナル伝達を調節したりする可能性があります。 関与する正確な分子標的と経路は、研究されている化合物の特定の誘導体または類似体によって異なる場合があります .
6. 類似の化合物との比較
類似の化合物
2-(ピリジン-2-イル)ピリミジン: ピリミジン環の2位にピリジン環を持つ類似の化合物。
4-(ピリジン-3-イル)ピリミジン: ピリミジン環の4位にピリジン環を持つ別の類似体。
2-エチル-4-(ピリジン-2-イル)ピリミジン-5-カルボン酸: ピリジン環が2位にある、密接に関連する化合物。
独自性
2-エチル-4-(ピリジン-3-イル)ピリミジン-5-カルボン酸は、エチル基とピリジン環の特定の位置によりユニークです。これは、その化学反応性と生物活性に影響を与える可能性があります。 これらの構造的特徴の組み合わせにより、その類似体とは異なる薬理学的特性と合成的な有用性がもたらされる可能性があります .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A similar compound with a pyridine ring at the 2-position of the pyrimidine ring.
4-(Pyridin-3-yl)pyrimidine: Another analog with the pyridine ring at the 4-position of the pyrimidine ring.
2-Ethyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid: A closely related compound with the pyridine ring at the 2-position.
Uniqueness
2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the ethyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct pharmacological properties and synthetic utility compared to its analogs .
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
2-ethyl-4-pyridin-3-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2/c1-2-10-14-7-9(12(16)17)11(15-10)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H,16,17) |
InChIキー |
WSFHWUJJHWDSFE-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=C(C(=N1)C2=CN=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)



![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)

